molecular formula C13H14O2 B14503362 2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one CAS No. 63723-93-3

2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one

Katalognummer: B14503362
CAS-Nummer: 63723-93-3
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: PBBWZUZNVOVXSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one is a chemical compound with a unique structure that includes a methanoindene core

Vorbereitungsmethoden

The synthesis of 2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of N-Phenylmaleimide with ENDO-DICYCLOPENTADIENE . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic properties. Industrial applications could include its use as an intermediate in the production of pharmaceuticals or other chemical products .

Wirkmechanismus

The mechanism of action of 2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Propanoyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-one can be compared with other similar compounds, such as 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione and 3a,4,7,7a-tetrahydro-1H-indene-1,3(2H)-dione . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Eigenschaften

CAS-Nummer

63723-93-3

Molekularformel

C13H14O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

4-propanoyltricyclo[5.2.1.02,6]deca-4,8-dien-3-one

InChI

InChI=1S/C13H14O2/c1-2-11(14)10-6-9-7-3-4-8(5-7)12(9)13(10)15/h3-4,6-9,12H,2,5H2,1H3

InChI-Schlüssel

PBBWZUZNVOVXSZ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC2C3CC(C2C1=O)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.